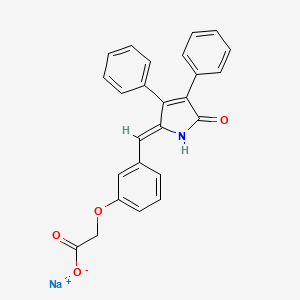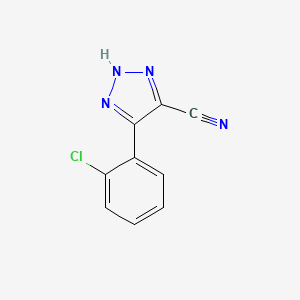
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione, also known as MTDP, is a synthetic compound that belongs to the class of thiomorpholines. MTDP has been studied for its potential biological activities, including its use as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of β-glucuronidase, an enzyme involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, a form of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria, suggesting its potential as an antimicrobial agent. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control over its chemical structure and purity. In addition, this compound has been shown to exhibit biological activities, which makes it a promising drug candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione research. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may provide insights into its biological activities and potential therapeutic uses. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent. Finally, there is a need for the development of more efficient synthesis methods for this compound, which may improve its availability for research and potential clinical use.
In conclusion, this compound is a synthetic compound that has been studied for its potential biological activities, including its use as a drug candidate for the treatment of various diseases. The synthesis method of this compound involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities, as well as anti-inflammatory and antioxidant properties. However, the mechanism of action of this compound is not fully understood, and further research is needed to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then cyclized with propionic anhydride to form the final product, this compound. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential biological activities, including its use as a drug candidate for the treatment of various diseases. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-12(14)13-6-7-18(15,16)8-10(13)11-5-4-9(2)17-11/h3-5,10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJVYOULYLICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CS(=O)(=O)CCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)
![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)



![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)
![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)
![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)
![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)


![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)